molecular formula C12H9ClOS B086892 1-Chloro-4-(phenylsulfinyl)benzene CAS No. 1016-82-6

1-Chloro-4-(phenylsulfinyl)benzene

Cat. No. B086892
CAS RN: 1016-82-6
M. Wt: 236.72 g/mol
InChI Key: XRVFHWFVEIJJKX-UHFFFAOYSA-N
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Description

1-Chloro-4-(phenylsulfinyl)benzene is a chemical compound with the molecular formula C12H9ClOS . It has an average mass of 236.717 Da and a monoisotopic mass of 236.006256 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(phenylsulfinyl)benzene consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom . Unfortunately, the specific 3D structure or the bond angles and lengths are not provided in the available sources.

Scientific Research Applications

  • Catalysis and Synthesis

    One study explores the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing arylmethylene derivatives, demonstrating its efficiency and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

  • Alkylation Reactions

    Another research discusses the use of methanesulfonic acid as a catalyst for the electrophilic addition of olefins to benzene, an environmentally benign alkylation route (Luong et al., 2004).

  • Stereochemistry in Friedel-Crafts Reactions

    The Friedel-Crafts alkylation of benzene with optically active compounds is examined, revealing insights into stereochemical outcomes and by-product formation (Segi et al., 1982).

  • Electrochemical Synthesis

    Research on the regioselective synthesis of diamine derivatives via anodic oxidation shows a new methodology avoiding toxic reagents (Sharafi-kolkeshvandi et al., 2016).

  • Partition Coefficient Studies

    The partition coefficients of chlorsulfuron in different pH values are investigated, linking solubility and hydrolysis rates to pH (Ribó, 1988).

  • Crystal Structure Analysis

    Several studies focus on the crystal structure of phenylsulfinyl benzene derivatives, revealing information about molecular orientations and interactions (Choi et al., 2008), (Choi et al., 2009).

  • Chlorination Reactions

    The use of N-Chloro-N-(phenylsulfonyl)benzene sulfonamide as a chlorinating reagent for various arenes is explored, highlighting a more reactive and eco-friendly protocol (Misal et al., 2020).

  • Synthesis and Cycloaddition Reactions

    A study discusses the synthesis of sulfinyl benzene derivatives and their Diels–Alder cycloadditions, presenting efficient methods under different conditions (Sridhar et al., 2000).

  • Antimicrobial Activity Studies

    The synthesis of certain benzene derivatives and their antimicrobial activity against various species is investigated, offering insights into potential applications in microbiology (Dave et al., 2013).

  • Friedel-Crafts Alkylation and Stereochemistry

    A study examining the alkylation of benzene with optically active compounds, revealing details about the stereochemistry and reaction mechanisms (Masuda et al., 1983).

  • Ionic Liquid Catalysts

    Research on the use of ionic liquids as catalysts for alkylation reactions, demonstrating their efficiency and stability (Qiao et al., 2004).

  • Generation of Reactive Intermediates

    A study details the generation of benzyne and pyridyne from phenyl sulfoxides, offering insights into the reactivity of these compounds (Furukawa et al., 1987).

  • Studies on Inifer Mechanism

    Investigation of inifer compounds for cationic polymerizations, providing a novel approach to polymer synthesis (Dittmer et al., 1992).

  • Ring Halogenation

    Research on the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts, contributing to the field of halogenation chemistry (Bovonsombat et al., 1993).

properties

IUPAC Name

1-(benzenesulfinyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFHWFVEIJJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30906389
Record name 1-(Benzenesulfinyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(phenylsulfinyl)benzene

CAS RN

1016-82-6
Record name 1-Chloro-4-(phenylsulfinyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfoxide, p-chlorophenyl phenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Benzenesulfinyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Yi, K Chen, J Guo, W Chen… - Advanced Synthesis & …, 2020 - Wiley Online Library
Suzuki‐Miyaura coupling of haloarenes is the most widely used protocol for the synthesis of biphenyls. Organosulfur compounds are promising electrophiles since they are abundant in …
Number of citations: 9 onlinelibrary.wiley.com
A Bhowmik, M Yadav, RA Fernandes - Organic & Biomolecular …, 2020 - pubs.rsc.org
A NiCl2/2,2′-bipyridine-catalyzed cross-coupling of thiophenols with arylboronic acids has been developed for the synthesis of symmetric and unsymmetric diarylsulfides at room …
Number of citations: 23 pubs.rsc.org

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